ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride
Overview
Description
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.
Mechanism of Action
Target of Action
VU 0357017 Hydrochloride is a potent, selective, and brain-penetrant allosteric agonist of the M1 muscarinic acetylcholine receptor . The M1 receptor is a subtype of muscarinic acetylcholine receptors (mAChRs), which play a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous systems .
Mode of Action
VU 0357017 Hydrochloride interacts with its target, the M1 receptor, by binding to an allosteric site . This binding enhances the receptor’s response to its neurotransmitter, acetylcholine . It is highly selective for the M1 receptor and displays no activity at M2-M5 up to the highest concentrations tested .
Biochemical Pathways
The activation of the M1 receptor by VU 0357017 Hydrochloride can lead to various downstream effects. For instance, it has been shown to potentiate NMDA receptor currents in hippocampal neurons . This suggests that it may influence the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .
Result of Action
The activation of the M1 receptor by VU 0357017 Hydrochloride has been associated with cognitive enhancement. In animal models, it has been shown to reverse cognitive deficits in a rodent model of hippocampal-dependent memory . This suggests that the compound could have potential therapeutic applications in conditions associated with cognitive impairment, such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the M1 muscarinic acetylcholine receptor.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders like Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting the M1 receptor
Comparison with Similar Compounds
Similar Compounds
VU 10010: A selective allosteric potentiator of M4 acetylcholine receptors.
VU 152100: A positive allosteric modulator of muscarinic choline receptor M4.
Uniqueness
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is unique due to its high selectivity for the M1 receptor and its ability to penetrate the central nervous system. Unlike other similar compounds, it does not exhibit activity at M2-M5 receptors, making it a valuable tool for studying M1 receptor-specific effects .
Properties
IUPAC Name |
ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3.ClH/c1-3-24-18(23)21-12-8-15(9-13-21)19-10-11-20-17(22)16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3,(H,20,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQVUIXSBOCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=CC=C2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648417 | |
Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135242-13-5 | |
Record name | Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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